

An In-Depth Technical Guide to the Benzoxazinorifamycin Structure of Rifulazil

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Rifulazil*

Cat. No.: *B15561601*

[Get Quote](#)

This technical guide provides a comprehensive overview of **Rifulazil**, a potent benzoxazinorifamycin antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the core structural features of **Rifulazil**, its mechanism of action, and key experimental data.

Introduction to Rifulazil

Rifulazil, also known as KRM-1648, is a semi-synthetic derivative of rifamycin S and a member of the ansamycin class of antibiotics.^[1] It is distinguished by its unique benzoxazinorifamycin structure, which contributes to its potent antimicrobial activity against a broad spectrum of bacteria.^{[2][3]} **Rifulazil** has demonstrated high potency against mycobacteria, including *Mycobacterium tuberculosis*, as well as other pathogens such as *Chlamydia trachomatis* and *Clostridioides difficile*.^{[4][5]} Although its development was terminated in 2013 due to severe side effects, the study of its structure and mechanism of action continues to provide valuable insights for the development of new antimicrobial agents.^[4]

The Benzoxazinorifamycin Core of Rifulazil

The chemical structure of **Rifulazil** is complex, featuring a macrocyclic ansa-bridge attached to a naphthoquinone core, which is fused to a benzoxazine ring.^[6] This distinct four-ring structure is a hallmark of this new generation of ansamycins.^{[2][3]}

IUPAC Name: (2S,16Z,18E,20S,21S,22R,23R,24R,25S,26R,27S,28E)-5,12,21,23-tetrahydroxy-27-methoxy-2,4,16,20,22,24,26-heptamethyl-10-[4-(2-methylpropyl)piperazin-1-

yl]-1,6,15-trioxo-1,2-dihydro-6H-2,7-(epoxypentadeca[4][7][8]trienoimino)[4]benzofuro[4,5-a]phenoxazin-25-yl acetate[4]

The benzoxazine ring modification, in particular, has been a key area of synthetic exploration to enhance the pharmacological properties of rifamycins.[9] Structure-activity relationship studies have shown that modifications to this part of the molecule can significantly impact binding affinity to the target enzyme and the overall efficacy of the drug.[6]

Mechanism of Action: Inhibition of Bacterial RNA Polymerase

Rifalazil exerts its bactericidal effect by targeting and inhibiting the bacterial DNA-dependent RNA polymerase (RNAP).[5][10] This enzyme is crucial for the transcription of genetic information from DNA to RNA, a fundamental process for bacterial survival.

The primary mechanism involves the high-affinity binding of **Rifalazil** to the β -subunit of the bacterial RNAP.[4][10] This binding occurs within a well-defined pocket on the enzyme, sterically blocking the path of the elongating RNA transcript.[6][8] This "steric-occlusion" mechanism effectively halts RNA synthesis, preventing the production of essential proteins and leading to bacterial cell death.[1][10]

The interaction of **Rifalazil** with the RNAP is highly specific to the prokaryotic enzyme, with a significantly lower affinity for the mammalian counterpart, which accounts for its selective antibacterial activity.[1]

[Click to download full resolution via product page](#)Mechanism of Action of **Rifalazil**.

Quantitative Data Summary

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

Rifalazil has demonstrated potent in vitro activity against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for **Rifalazil** against various microorganisms.

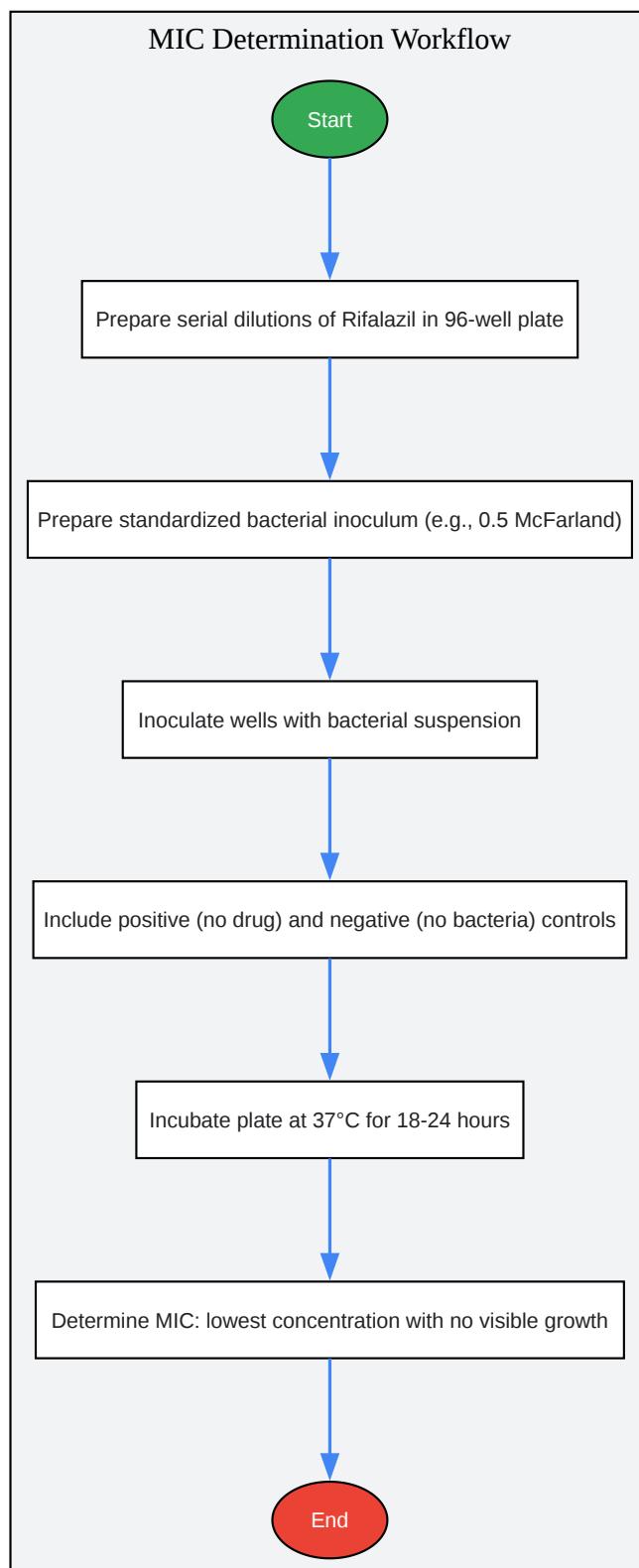
Microorganism	MIC Range ($\mu\text{g/mL}$)	MIC_{50} ($\mu\text{g/mL}$)	Source(s)
Mycobacterium tuberculosis	-	64-fold more active than rifampin	[11]
Mycobacterium avium complex (MAC)	-	0.25 (MIC_{90})	[12]
Methicillin-susceptible <i>Staphylococcus aureus</i>	-	0.0078	[5]
Methicillin-resistant <i>Staphylococcus aureus</i>	-	0.0078	[5]
<i>Streptococcus pneumoniae</i>	-	0.0001	[5]
<i>Clostridium difficile</i>	-	0.0015	[5]
<i>Helicobacter pylori</i>	-	0.004	[5]
<i>Chlamydia pneumoniae</i>	0.00025 - 0.0025	0.000125	[5] [13]
<i>Chlamydia trachomatis</i>	0.00025 - 0.0025	0.00025	[5] [13]
<i>Escherichia coli</i>	-	16	[5]
<i>Klebsiella pneumoniae</i>	-	16	[5]

Pharmacokinetic Properties

Pharmacokinetic studies in healthy volunteers have characterized the absorption, distribution, metabolism, and excretion of **Rifalazil**.

Parameter	Value	Condition	Source(s)
Half-life (t _{1/2})	~60 hours	Healthy volunteers	[11] [14]
8.7 ± 2.7 hours	10 mg dose in TB patients	[14]	
8.6 ± 3.6 hours	25 mg dose in TB patients	[14]	
Cmax	13.5 ± 4.6 ng/mL	10 mg dose in TB patients	[14]
26.4 ± 11.0 ng/mL	25 mg dose in TB patients	[14]	
AUC	280.1 ± 119.7 ng·h/mL	10 mg dose in TB patients	[14]
610.3 ± 253.4 ng·h/mL	25 mg dose in TB patients	[14]	
Metabolism	Major metabolites: 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin. Enzymes involved: B-esterase and CYP3A4.	Human	[2] [15]
Food Effect	Systemic exposure (Cmax and AUC) increased with increasing dietary fat content.	Healthy male volunteers	[16] [17]

Clinical Trial Data


Rifalazil has been evaluated in clinical trials for various infectious diseases.

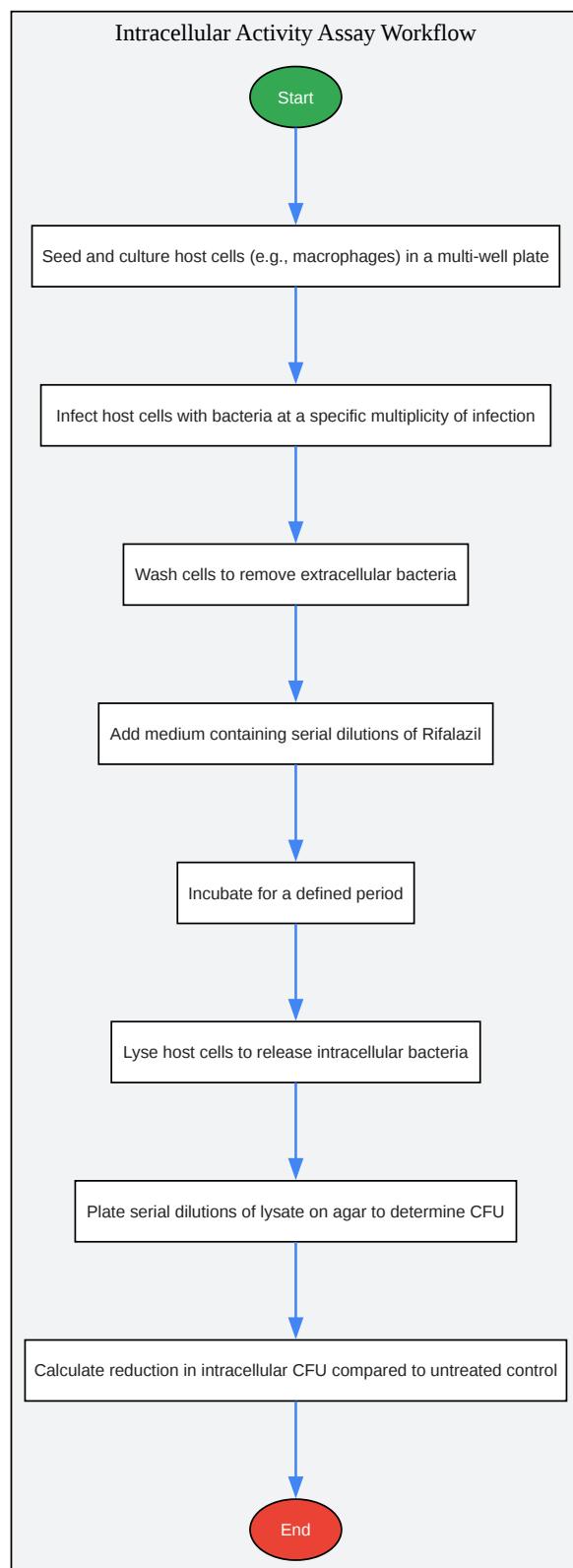
Indication	Phase	Key Findings	Source(s)
Pulmonary Tuberculosis	II	Once-weekly doses of 10 mg and 25 mg were well tolerated. Decreases in sputum CFU counts were comparable to standard therapy, but results were statistically inconclusive.	[11]
Uncomplicated Genital Chlamydia trachomatis Infection (Men)	II	A single 25 mg dose of rifalazil showed a clinical cure rate of 86% and a microbiological eradication rate of 85%, comparable to azithromycin.	[18]
Uncomplicated Genital Chlamydia trachomatis Infection (Women)	II	The microbiological cure rate for a single 25 mg dose of rifalazil was 84.8%, compared to 92.1% for azithromycin.	[19]
Peripheral Artery Disease (with C. pneumoniae seropositivity)	III	Rifalazil did not improve exercise performance or quality of life compared to placebo.	[20] [21]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of **Rifalazil** against various bacterial strains is a critical measure of its in vitro potency. A generalized broth microdilution method is described below.

[Click to download full resolution via product page](#)


Generalized workflow for MIC determination.

Methodology:

- Preparation of Antibiotic Dilutions: A two-fold serial dilution of **Rifalazil** is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for most bacteria, Middlebrook 7H9 for mycobacteria) in a 96-well microtiter plate.[22][23]
- Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each well.[22]
- Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. A positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only) are included.[24]
- Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours). For mycobacteria, incubation times are significantly longer (7-14 days).[22][24]
- Result Interpretation: The MIC is determined as the lowest concentration of **Rifalazil** that completely inhibits visible growth of the organism.[22]

Intracellular Activity Assay

Given **Rifalazil**'s efficacy against intracellular pathogens like Chlamydia and Mycobacterium, assessing its activity within host cells is crucial.

[Click to download full resolution via product page](#)

Workflow for assessing intracellular activity.

Methodology:

- Cell Culture: Host cells, such as human macrophages (e.g., THP-1 derived), are seeded in a multi-well plate and allowed to adhere.[24]
- Infection: The cell monolayers are infected with the bacterial pathogen (e.g., *Mycobacterium tuberculosis* or *Chlamydia trachomatis*) at a predetermined multiplicity of infection.
- Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, the monolayers are washed to remove any bacteria that have not been internalized.
- Antibiotic Treatment: Fresh culture medium containing serial dilutions of **Rifalazil** is added to the wells. An untreated control is also included.
- Incubation: The plates are incubated for a specified duration to allow the antibiotic to act on the intracellular bacteria.
- Cell Lysis and Quantification: At the end of the treatment period, the host cells are lysed to release the intracellular bacteria. The lysate is serially diluted and plated on appropriate agar to determine the number of viable bacteria (CFU).[24]
- Analysis: The reduction in intracellular bacterial load in the **Rifalazil**-treated wells is calculated relative to the untreated control.[24]

Conclusion

Rifalazil stands out as a potent benzoxazinorifamycin with a well-defined mechanism of action targeting bacterial RNA polymerase. Its unique structure contributes to its impressive in vitro and in vivo activity against a range of clinically significant pathogens. While its clinical development was halted, the extensive research into its structure, mechanism, and antibacterial spectrum provides a valuable foundation for the rational design of new and improved rifamycin-class antibiotics. The data and protocols summarized in this guide offer a comprehensive resource for researchers in the field of antimicrobial drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rifamycin - Wikipedia [en.wikipedia.org]
- 2. Rifulazil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Development potential of rifulazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rifulazil - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. X-ray crystal structures of the Escherichia coli RNA polymerase in complex with Benzoxazinorifamycins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rifampin-Resistant RNA Polymerase Mutants of Chlamydia trachomatis Remain Susceptible to the Ansamycin Rifulazil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Structure-based design of novel benzoxazinorifamycins with potent binding affinity to wild-type and rifampin-resistant mutant Mycobacterium tuberculosis RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is Rifulazil used for? [synapse.patsnap.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Activities of the benzoxazinorifamycin KRM 1648 and ethambutol against Mycobacterium avium complex in vitro and in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Safety and Bactericidal Activity of Rifulazil in Patients with Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Effect of food on the pharmacokinetics of rifulazil, a novel antibacterial, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]

- 18. | BioWorld [bioworld.com]
- 19. Randomized, Double-Blind, Multicenter Safety and Efficacy Study of Rifaxin Compared with Azithromycin for Treatment of Uncomplicated Genital Chlamydia trachomatis Infection in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ahajournals.org [ahajournals.org]
- 21. Anti-chlamydial antibiotic therapy for symptom improvement in peripheral artery disease: prospective evaluation of rifaxin effect on vascular symptoms of intermittent claudication and other endpoints in Chlamydia pneumoniae seropositive patients (PROVIDENCE-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Benzoxazinorifamycin Structure of Rifaxin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15561601#understanding-rifaxin-s-benzoxazinorifamycin-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com